

# Spectroscopic data of 4-Nitrostilbene (NMR, IR, UV-Vis)

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## Compound of Interest

Compound Name: 4-Nitrostilbene

Cat. No.: B156276

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## An In-depth Technical Guide to the Spectroscopic Data of **4-Nitrostilbene**

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is a cornerstone of chemical analysis and innovation. **(E)-4-Nitrostilbene**, a derivative of stilbene, possesses a unique electronic structure due to the presence of an electron-donating phenyl group and an electron-withdrawing nitrophenyl group connected by an ethylene bridge. This structure gives rise to distinct spectroscopic signatures that are crucial for its identification and the study of its chemical and physical properties. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of **(E)-4-Nitrostilbene**, complete with detailed experimental protocols and logical workflows for data interpretation.

## Spectroscopic Data of **(E)-4-Nitrostilbene**

The following sections summarize the key spectroscopic data for **(E)-4-Nitrostilbene**, presented in a clear and structured format for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **(E)-4-Nitrostilbene**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the electronic environment of the protons and carbon atoms, respectively.

### $^1\text{H}$ NMR Data

The <sup>1</sup>H NMR spectrum of (E)-4-Nitrostilbene is characterized by signals in the aromatic and vinylic regions. The large coupling constant (J) for the vinylic protons is indicative of the trans configuration of the double bond.

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-A	8.20	d	8.8
H-B	7.61	d	8.8
H-C	7.54	d	7.3
H-D	7.39	t	7.6
H-E	7.33	t	7.3
H-F	7.25	d	16.2
H-G	7.13	d	16.2

Data obtained in CDCl<sub>3</sub>. Chemical shifts are referenced to TMS (0 ppm).[\[1\]](#)

### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached groups and the overall electronic distribution.

Assignment	Chemical Shift ( $\delta$ , ppm)
Aromatic C-NO <sub>2</sub>	~147
Aromatic C (quaternary)	~144
Aromatic C-H (nitro-substituted ring)	~124, ~127
Aromatic C-H (unsubstituted ring)	~127, ~129, ~129
Vinylic C	~133, ~126

Note: Specific assignments for each carbon can vary slightly between different sources and solvents. The data presented is a representative compilation.[2]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4-Nitrostilbene** shows characteristic absorption bands for the nitro group, the carbon-carbon double bond, and the aromatic rings.[2]

Frequency (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~1595, ~1490	C=C Aromatic stretching	Medium
~1510	N-O Asymmetric stretching (NO <sub>2</sub> )	Strong
~1340	N-O Symmetric stretching (NO <sub>2</sub> )	Strong
~965	C-H out-of-plane bending (trans C=C)	Strong
~820	C-H out-of-plane bending (p-disubstituted ring)	Strong
~750, ~690	C-H out-of-plane bending (monosubstituted ring)	Strong

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended  $\pi$ -conjugation in **4-Nitrostilbene** results in a strong absorption band in the UV region.

Solvent	$\lambda_{\text{max}}$ (nm)	Molar Extinction Coefficient ( $\epsilon$ , M <sup>-1</sup> cm <sup>-1</sup> )
Ethanol	~350	Not specified

The absorption maximum can be influenced by the solvent polarity.[3]

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the acquisition of NMR, IR, and UV-Vis spectra for a compound like **4-Nitrostilbene**.

### NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 10-20 mg of **4-Nitrostilbene**.<sup>[4]</sup> Dissolve the sample in about 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial. <sup>[4]</sup> Transfer the solution to a 5 mm NMR tube.<sup>[4]</sup>
- Instrument Setup: Insert the NMR tube into the spectrometer probe. Tune and shim the instrument to achieve a homogeneous magnetic field.<sup>[4]</sup>
- Data Acquisition: Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. Typical parameters for  $^1\text{H}$  NMR include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.<sup>[4]</sup>
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).<sup>[4]</sup> Reference the spectrum to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$ ) or an internal standard like tetramethylsilane (TMS) at 0 ppm.<sup>[4]</sup>

### IR Spectroscopy Protocol (ATR-FTIR)

- Sample Preparation: Place a small amount of the solid **4-Nitrostilbene** sample directly onto the ATR crystal.
- Instrument Setup: Ensure the ATR crystal is clean before sample placement.
- Data Acquisition: Record the background spectrum of the empty ATR crystal. Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the sample spectrum over a typical range of  $4000\text{-}400\text{ cm}^{-1}$ .

- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

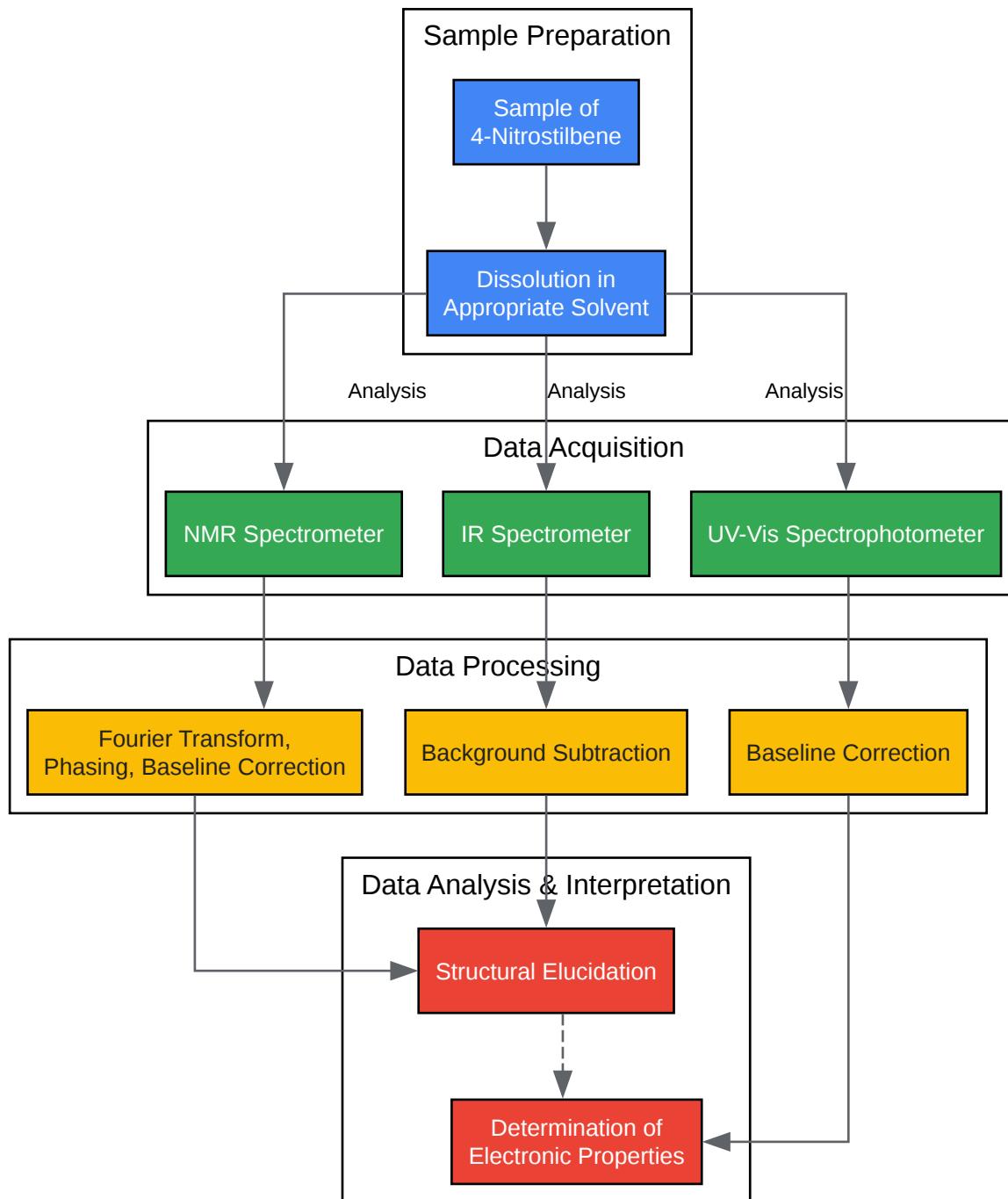
## UV-Vis Spectroscopy Protocol

- Sample Preparation: Prepare a stock solution of **4-Nitrostilbene** in a UV-transparent solvent (e.g., ethanol or hexane).[5] Serially dilute the stock solution to a concentration that results in an absorbance of approximately 1 at the absorption maximum to ensure linearity with the Beer-Lambert law.[5]
- Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.[5]
- Blank Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.[5]
- Measurement: Record the absorption spectrum of the **4-Nitrostilbene** solution over a relevant wavelength range (e.g., 200-500 nm).[5]
- Data Analysis: Determine the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) and calculate the molar extinction coefficient ( $\epsilon$ ) using the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is the absorbance,  $c$  is the concentration, and  $l$  is the path length of the cuvette (typically 1 cm).[5]

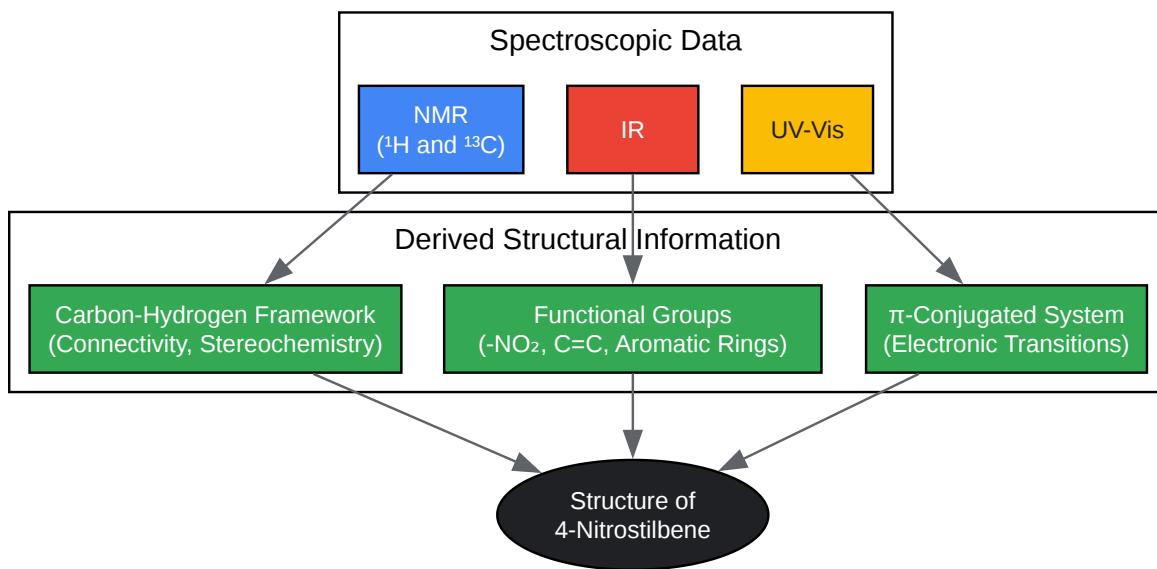
## Visualized Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for structural elucidation.

## General Workflow for Spectroscopic Analysis



## Logical Relationship of Spectroscopic Data for Structural Elucidation

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